molecular formula C11H10F4O3 B14047241 1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14047241
M. Wt: 266.19 g/mol
InChI Key: KFBNILOXEFVAEA-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O3 It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one typically involves the reaction of 2,3-difluoromethoxybenzene with propanone under specific conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethoxy)phenyl)propan-1-one
  • 1-(2-(Difluoromethoxy)phenyl)propan-2-one
  • 1-(4-(Dimethylamino)phenyl)propan-1-one

Uniqueness

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one is unique due to the presence of two difluoromethoxy groups, which may impart distinct chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

1-[2,3-bis(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O3/c1-2-7(16)6-4-3-5-8(17-10(12)13)9(6)18-11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

KFBNILOXEFVAEA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)OC(F)F

Origin of Product

United States

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